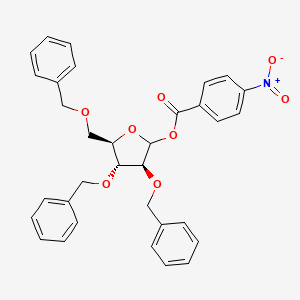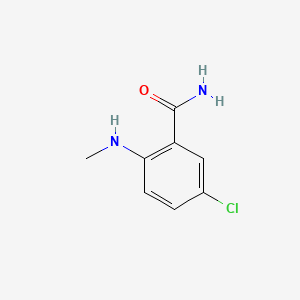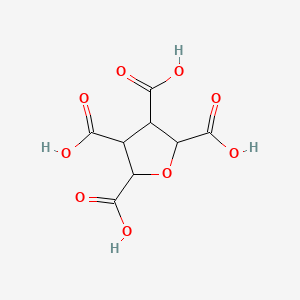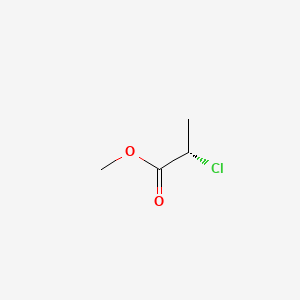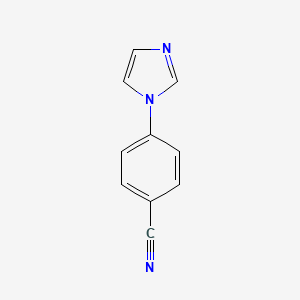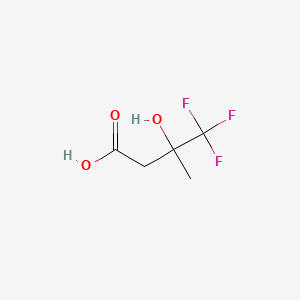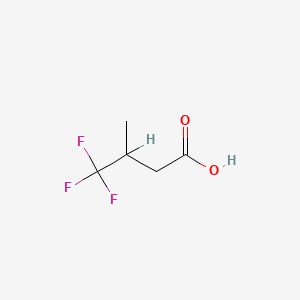
4-(三氟甲基)苯硫酚
描述
4-(Trifluoromethyl)thiophenol is a compound with the molecular formula C7H5F3S . It is used as an important raw material and intermediate in organic synthesis, pharmaceuticals, and agrochemicals .
Molecular Structure Analysis
The molecular weight of 4-(Trifluoromethyl)thiophenol is 178.18 g/mol . Its IUPAC name is 4-(trifluoromethyl)benzenethiol . The InChI string is InChI=1S/C7H5F3S/c8-7(9,10)5-1-3-6(11)4-2-5/h1-4,11H . The Canonical SMILES string is C1=CC(=CC=C1C(F)(F)F)S .Physical And Chemical Properties Analysis
4-(Trifluoromethyl)thiophenol has a molecular weight of 178.18 g/mol . It has a XLogP3 of 3.3 . It has one hydrogen bond donor and four hydrogen bond acceptors . It has a rotatable bond count of 0 . Its exact mass and monoisotopic mass are 178.00640582 g/mol . Its topological polar surface area is 1 Ų . It has a heavy atom count of 11 .科学研究应用
Nanotechnology
In nanotechnology, 4-(Trifluoromethyl)thiophenol is used to functionalize nanoparticles. The thiol group can bind to metal surfaces, allowing for the creation of complex nanostructures with specific properties.
Each of these applications leverages the unique chemical structure of 4-(Trifluoromethyl)thiophenol , particularly its trifluoromethyl and thiol groups, to perform specific functions in scientific research and industry .
安全和危害
作用机制
Target of Action
It is known to be used as an important raw material and intermediate in organic synthesis, pharmaceuticals, and agrochemicals .
Mode of Action
In a study, it was found that arylthiolate anions can form electron donor-acceptor (eda) complexes with trifluoromethyl phenyl sulfone, which can undergo an intramolecular single electron transfer (set) reaction under visible light irradiation . This process realizes the S-trifluoromethylation of thiophenols under photoredox catalyst-free conditions .
Pharmacokinetics
It is known that the compound is insoluble in water , which may affect its bioavailability and distribution.
Result of Action
As an important raw material and intermediate in organic synthesis, pharmaceuticals, and agrochemicals , it likely contributes to the synthesis of various compounds with diverse biological effects.
Action Environment
Environmental factors can influence the action, efficacy, and stability of 4-(Trifluoromethyl)thiophenol. For instance, its reactivity can be influenced by light, as evidenced by the visible-light-promoted S-trifluoromethylation of thiophenols . Furthermore, its solubility in water may affect its distribution in different environments.
属性
IUPAC Name |
4-(trifluoromethyl)benzenethiol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5F3S/c8-7(9,10)5-1-3-6(11)4-2-5/h1-4,11H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCMLRSZJUIKVCW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(F)(F)F)S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5F3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90231801 | |
| Record name | 4-(Trifluoromethyl)thiophenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90231801 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
825-83-2 | |
| Record name | 4-(Trifluoromethyl)thiophenol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000825832 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-(Trifluoromethyl)thiophenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90231801 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-(Trifluoromethyl)benzenethiol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does 4-(trifluoromethyl)thiophenol modify surfaces and what is the impact on bacterial adhesion?
A1: 4-(trifluoromethyl)thiophenol can be covalently attached to the surface of polyvinylchloride (PVC) through nucleophilic substitution. [] This modification alters the surface hydrophobicity, leading to a significant reduction in the adherence of bacteria like Pseudomonas aeruginosa and Staphylococcus aureus. [] The mechanism behind this reduction likely involves disrupting the initial adhesion forces between the bacteria and the modified PVC surface.
Q2: Can 4-(trifluoromethyl)thiophenol be used as a catalyst in organic reactions, and what are the advantages?
A2: Yes, 4-(trifluoromethyl)thiophenol acts as an effective organocatalyst in visible-light photoredox decarboxylative coupling reactions. [] This eliminates the need for additional photocatalysts and offers a more environmentally friendly approach to these transformations. Specifically, it has been successfully employed in reactions involving N-(acetoxy)phthalimides, leading to amination and C-C bond formation at room temperature. []
Q3: How does 4-(trifluoromethyl)thiophenol impact the luminescence of CdSe nanocrystallites?
A3: Research indicates that modifying the surface of CdSe nanocrystallites with 4-(trifluoromethyl)thiophenol influences their band edge luminescence. [, ] This modification, along with others like ZnS and 4-Picoline, supports the "dark exciton" theory, suggesting that luminescence arises from recombination through internal core states rather than surface-related states. [, ]
Q4: Are there any applications of 4-(trifluoromethyl)thiophenol in medicinal chemistry?
A4: Derivatives of 4-(trifluoromethyl)thiophenol have shown potential as antidepressants. Specifically, N,N-dimethyl-3-aryl-3-(arylthio)propylamines, synthesized using 4-(trifluoromethyl)thiophenol as a starting material, have demonstrated selective inhibition of 5-hydroxytryptamine re-uptake in rat brain synaptosomes. [] This suggests their potential as therapeutic agents for depression.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



